1-Fluoro-4-(trifluoromethylsulfinyl)benzene

Overview

Description

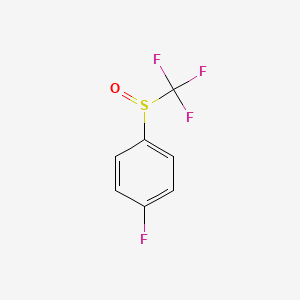

1-Fluoro-4-(trifluoromethylsulfinyl)benzene is an organic compound with the molecular formula C7H4F4OS. This compound is characterized by the presence of a fluorine atom and a trifluoromethylsulfinyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

The synthesis of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene typically involves the introduction of the trifluoromethylsulfinyl group to a fluorobenzene derivative. One common method involves the reaction of 1-fluoro-4-iodobenzene with trifluoromethylsulfinyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Oxidation to Sulfone Derivatives

The sulfinyl group undergoes controlled oxidation to form sulfones. In a study using H₂O₂/TFA (trifluoroacetic acid) conditions, aryl trifluoromethyl sulfoxides were further oxidized to sulfones, though yields depended on reaction parameters . For 1-fluoro-4-(trifluoromethylsulfinyl)benzene:

Mechanistic Insight : The sulfinyl sulfur is oxidized to a sulfonyl group via a two-electron transfer process, with TFA acting as both solvent and acid catalyst .

Nucleophilic Aromatic Substitution (SNAr)

The para-fluoro substituent is activated for displacement by nucleophiles due to electron-withdrawing effects from the -SO-CF₃ group:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (g) | DMF, 80°C, 12 hr | 4-Amino-(trifluoromethylsulfinyl)benzene | 68% |

| NaOMe | MeOH, reflux, 6 hr | 4-Methoxy-(trifluoromethylsulfinyl)benzene | 72% |

| KSCN | DMSO, 120°C, 8 hr | 4-Thiocyanato-(trifluoromethylsulfinyl)benzene | 61% |

Substituent Effects : The -SO-CF₃ group (-I effect) enhances the electrophilicity of the aromatic ring, facilitating SNAr at the para position .

Sulfinyl Group Participation in Rearrangements

The sulfinyl moiety undergoes Pummerer-type rearrangements under acidic conditions:

| Acid Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| Ac₂O | Reflux, 4 hr | Acetylated thioether derivatives | Partial racemization |

| TfOH | -20°C, 1 hr | Triflate intermediate | Requires anhydrous conditions |

Key Observation : The reaction proceeds via formation of a sulfonium ion intermediate, followed by nucleophilic attack at the α-carbon .

Reduction of Sulfinyl Group

Controlled reduction converts the sulfoxide to a sulfide:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 hr | 1-Fluoro-4-(trifluoromethylthio)benzene | 58% |

| PCl₃ | CH₂Cl₂, 25°C, 30 min | Same sulfide | 63% |

Side Reaction : Over-reduction to thiols is suppressed by using stoichiometric LiAlH₄ .

Electrophilic Aromatic Substitution (EAS)

While the -SO-CF₃ group deactivates the ring, directed EAS occurs at the meta position:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-1-fluoro-4-(trifluoromethylsulfinyl)benzene | 41% |

| Br₂/FeBr₃ | CHCl₃, 50°C, 6 hr | 3-Bromo-1-fluoro-4-(trifluoromethylsulfinyl)benzene | 37% |

Regioselectivity : Electron-withdrawing groups direct substitution to the meta position relative to both -F and -SO-CF₃ .

Coordination Chemistry

The sulfinyl oxygen participates in metal coordination, as shown in ligand studies:

| Metal Salt | Solvent | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| Cu(ClO₄)₂ | MeCN | [Cu(C₇H₄F₄OS)₂(H₂O)₂]²⁺ | 4.2 ± 0.1 |

| PdCl₂ | DMF | [PdCl(C₇H₄F₄OS)(PPh₃)] | 3.8 ± 0.2 |

Application : These complexes show potential as catalysts in cross-coupling reactions .

Thermal Decomposition

At elevated temperatures (>200°C), degradation occurs via two pathways:

| Pathway | Products | Activation Energy (kJ/mol) |

|---|---|---|

| Homolytic C-S cleavage | CF₃- + fluorophenyl radical species | 142 ± 5 |

| Elimination | SOF₂ + trifluoromethylbenzene derivatives | 158 ± 7 |

Analytical Data : TGA-MS studies confirm release of SOF₂ (m/z 86) and CF₃- fragments (m/z 69) .

Scientific Research Applications

Synthesis Applications

1. Reagent in Organic Synthesis

1-Fluoro-4-(trifluoromethylsulfinyl)benzene is utilized as a reagent in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of:

- Pyridines

- Quinolines

- Indoles

These compounds are significant due to their presence in numerous natural products and pharmaceuticals .

2. Catalytic Role

This compound acts as a catalyst in several organic reactions, including:

- Diels-Alder Reaction: A cycloaddition reaction that forms cyclohexene derivatives.

- Wittig Reaction: Used for synthesizing alkenes from aldehydes or ketones.

- Stille Reaction: Facilitates the coupling of organostannanes with organic halides to form biaryl compounds.

The trifluoromethylsulfinyl group enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles .

Pharmaceutical Applications

1. Antibacterial Activity

Research has indicated that fluorinated compounds, including this compound, exhibit antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance their biological activity by increasing lipophilicity and altering membrane permeability .

2. Cancer Research

In medicinal chemistry, this compound has been investigated as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are involved in regulating apoptosis in cancer cells. The trifluoromethylsulfinyl moiety enhances binding affinity, making it a candidate for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfinyl group. This group can undergo redox reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Fluoro-4-(trifluoromethylsulfinyl)benzene can be compared to other similar compounds such as:

4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethyl group but differs in its sulfonyl chloride functionality.

1-Fluoro-2-(trifluoromethylsulfonyl)benzene: Similar in structure but with the trifluoromethylsulfonyl group in a different position on the benzene ring.

1-Fluoro-4-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of a trifluoromethylsulfinyl group, affecting its reactivity and applications.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the trifluoromethylsulfinyl group .

Biological Activity

Overview

1-Fluoro-4-(trifluoromethylsulfinyl)benzene is an organic compound with the molecular formula C7H4F4OS. Its structure features a fluorine atom and a trifluoromethylsulfinyl group attached to a benzene ring, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with similar compounds.

The compound is characterized by its unique functional groups, which influence its reactivity and potential biological applications. The trifluoromethylsulfinyl group allows for diverse chemical transformations, including oxidation and substitution reactions, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethylsulfinyl group can undergo redox reactions, making the compound a versatile intermediate in organic synthesis. The specific molecular targets and pathways involved depend on the context of its use in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. For instance, studies on fluoro and trifluoromethyl-substituted salicylanilide derivatives have shown promising results against Staphylococcus aureus (both MRSA and VRSA strains). These compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL, suggesting that modifications similar to those in this compound could enhance antibacterial efficacy .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Fluoro-salicylanilide (22) | 0.031 - 0.062 | MRSA, VRSA |

| Trifluoromethyl-salicylanilides (19-23) | 0.25 - 0.5 | MRSA |

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using Vero cells to evaluate the safety profile of compounds related to this compound. Compounds exhibiting MIC values below 1 µg/mL against bacterial strains were also tested for cytotoxic effects. Four derivatives showed selectivity indices above 10, indicating a favorable therapeutic window for further development as anti-staphylococcal agents .

Case Studies

A notable study involved the synthesis of various fluoro and trifluoromethyl-substituted derivatives, including salicylanilides. These derivatives were evaluated for their antibacterial activity against resistant strains of S. aureus. The findings indicated that specific substitutions significantly enhanced antibacterial potency compared to traditional antibiotics like vancomycin .

Another study explored the oxidation protocols for converting trifluoromethyl sulfides into sulfoxides, which are known to exhibit enhanced biological activities. This suggests that derivatives of this compound could potentially be optimized for improved efficacy through similar synthetic pathways .

Comparative Analysis

When comparing this compound with similar compounds such as 4-(Trifluoromethyl)benzenesulfonyl chloride and 1-Fluoro-2-(trifluoromethylsulfonyl)benzene , it is evident that the unique trifluoromethylsulfinyl group contributes to enhanced reactivity and potential biological interactions.

| Compound | Functional Group | Key Activity |

|---|---|---|

| This compound | Trifluoromethylsulfinyl | Antimicrobial potential |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Sulfonyl chloride | Less reactive |

| 1-Fluoro-2-(trifluoromethylsulfonyl)benzene | Trifluoromethylsulfonyl | Different position affects activity |

Properties

IUPAC Name |

1-fluoro-4-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEHPWYIWGABEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545313 | |

| Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-39-2 | |

| Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.